Methane, bis(p-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methane, bis(p-methoxyphenyl)-, also known as 4,4’-Dimethoxydiphenylmethane, is an organic compound with the molecular formula C15H16O2 and a molecular weight of 228.2863 g/mol . This compound is characterized by the presence of two p-methoxyphenyl groups attached to a central methane carbon atom. It is commonly used in various chemical and industrial applications due to its unique structural and chemical properties.
Vorbereitungsmethoden
The synthesis of Methane, bis(p-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of p-methoxybenzyl chloride with sodium methoxide in methanol, followed by the addition of formaldehyde. The reaction conditions typically include refluxing the mixture for several hours to ensure complete reaction and high yield of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Methane, bis(p-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of diphenylmethanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl rings, with common reagents including halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Methane, bis(p-methoxyphenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and polymers.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of Methane, bis(p-methoxyphenyl)- involves its interaction with various molecular targets and pathways. In biochemical studies, it has been shown to interact with enzymes and proteins, potentially inhibiting or modulating their activity. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Methane, bis(p-methoxyphenyl)- can be compared with other similar compounds, such as:
Methane, bis(p-hydroxyphenyl)-: This compound has hydroxyl groups instead of methoxy groups, leading to different reactivity and applications.
Methane, bis(p-tolyl)-:
Methane, bis(p-chlorophenyl)-: Chlorine substituents impart different electronic effects, influencing the compound’s reactivity and applications.
The uniqueness of Methane, bis(p-methoxyphenyl)- lies in its methoxy substituents, which provide specific electronic and steric effects that influence its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
51095-48-8 |
---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
1-methoxy-3-[(3-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C15H16O2/c1-16-14-7-3-5-12(10-14)9-13-6-4-8-15(11-13)17-2/h3-8,10-11H,9H2,1-2H3 |
InChI-Schlüssel |
MMTMYZRSBUVGOG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.